

# Spectroscopic Analysis of N-butylcyclopentanamine Hydrochloride: A Comparative Guide

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## Compound of Interest

Compound Name: *N-butylcyclopentanamine hydrochloride*

Cat. No.: *B1357249*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic characteristics of **N-butylcyclopentanamine hydrochloride**, a secondary amine salt of interest in pharmaceutical research and development. In the absence of a complete public dataset for this specific molecule, this guide offers a comparative analysis based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid in the characterization of this and similar molecules.

## Spectroscopic Data Comparison

The following tables summarize the predicted and comparative spectroscopic data for **N-butylcyclopentanamine hydrochloride** and related compounds.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **N-butylcyclopentanamine Hydrochloride**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
NH <sub>2</sub> <sup>+</sup>	Broad singlet	2H	Chemical shift is concentration and solvent dependent; may exchange with D <sub>2</sub> O.	
Cyclopentyl-CH-N	~3.0 - 3.5	Multiplet	1H	Deshielded by the adjacent protonated nitrogen.
N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	~2.8 - 3.2	Multiplet	2H	Deshielded by the adjacent protonated nitrogen.
Cyclopentyl-CH <sub>2</sub>	~1.5 - 2.0	Multiplet	8H	Overlapping signals from the cyclopentyl ring protons.
N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	~1.3 - 1.8	Multiplet	2H	
N-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>	~1.2 - 1.6	Sextet	2H	
N-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>	~0.9	Triplet	3H	

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **N-butylcyclopentanamine Hydrochloride**

Carbon	Predicted Chemical Shift (ppm)	Notes
Cyclopentyl-CH-N	~60 - 70	Deshielded by the adjacent protonated nitrogen.
N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	~45 - 55	Deshielded by the adjacent protonated nitrogen.
Cyclopentyl-CH <sub>2</sub>	~25 - 35	
N-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	~28 - 38	
N-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>	~18 - 28	
N-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>	~13 - 18	

Table 3: Comparative IR Spectroscopy Data

Functional Group	N-butylcyclopentanamine Hydrochloride (Expected, $\text{cm}^{-1}$ )	N-amyl amine hydrochloride (Experimental, $\text{cm}^{-1}$ )	Octadecylamine hydrochloride (Experimental, $\text{cm}^{-1}$ )	Key Features
N-H Stretch	2700-3000 (broad)	Broad absorption centered around 2800	Broad absorption centered around 2900	Very broad and strong band characteristic of secondary amine salts due to hydrogen bonding. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
C-H Stretch	2850-2960	2870, 2930, 2960	2850, 2920	Aliphatic C-H stretching vibrations.
N-H Bend	1560-1620	~1600	~1600	Characteristic bending vibration for $\text{R}_2\text{NH}_2^+$ . <a href="#">[2]</a> <a href="#">[3]</a>
C-N Stretch	1000-1250	Not clearly resolved	Not clearly resolved	Generally weak to medium intensity.

Table 4: Predicted Mass Spectrometry Data for **N-butylcyclopentanamine Hydrochloride**

Adduct/Fragment	Predicted m/z	Ionization Mode	Notes
[M+H] <sup>+</sup>	142.1590	ESI+	Protonated molecule (free base).
[M] <sup>+</sup>	141.1512	EI	Molecular ion (free base).
[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	84.0813	EI/ESI+	Loss of the butyl group via alpha-cleavage.
[M-C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>	72.0813	EI/ESI+	Loss of the cyclopentyl group via alpha-cleavage.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of **N-butylcyclopentanamine hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD). The choice of solvent is critical as the acidic N-H protons may exchange with deuterium in D<sub>2</sub>O, leading to the disappearance of their signal.
- Filter the solution into a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{D}_2\text{O}$  at 4.79 ppm,  $\text{DMSO-d}_6$  at 2.50 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- Grind 1-2 mg of **N-butylcyclopentanamine hydrochloride** with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[6\]](#)  
[\[7\]](#)
- Transfer the powder to a pellet die.
- Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[7\]](#)[\[8\]](#)

#### IR Spectrum Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source.

#### Sample Preparation (for ESI-MS):

- Prepare a stock solution of **N-butylcyclopentanamine hydrochloride** in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent.[\[9\]](#)

- If necessary, add a small amount of formic acid to the solution to promote protonation in positive ion mode.

#### ESI-MS Acquisition (Positive Ion Mode):

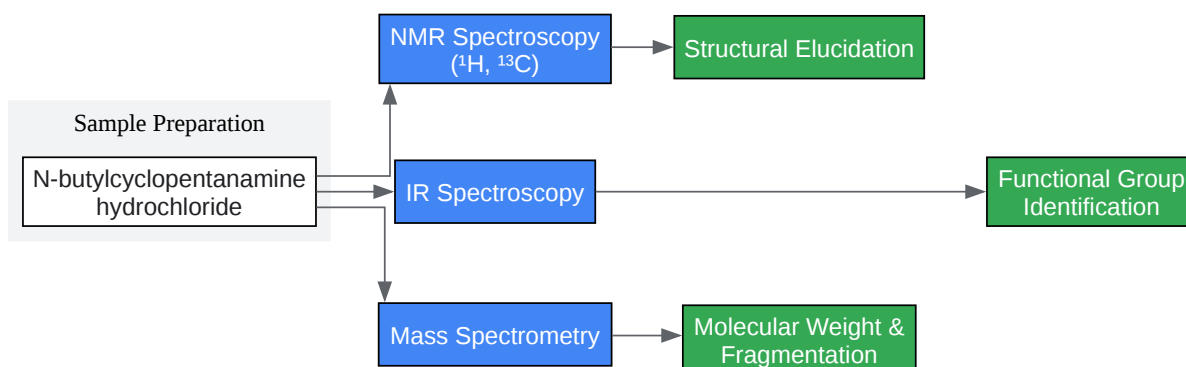
- Ionization Mode: Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Nebulizing Gas Flow: Adjusted for a stable spray.
- Collision Energy (for MS/MS): Varied to induce fragmentation.

#### EI-MS Acquisition:

- Ionization Energy: 70 eV.
- Mass Range: m/z 30-300.
- Source Temperature: 200-250 °C.
- The sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

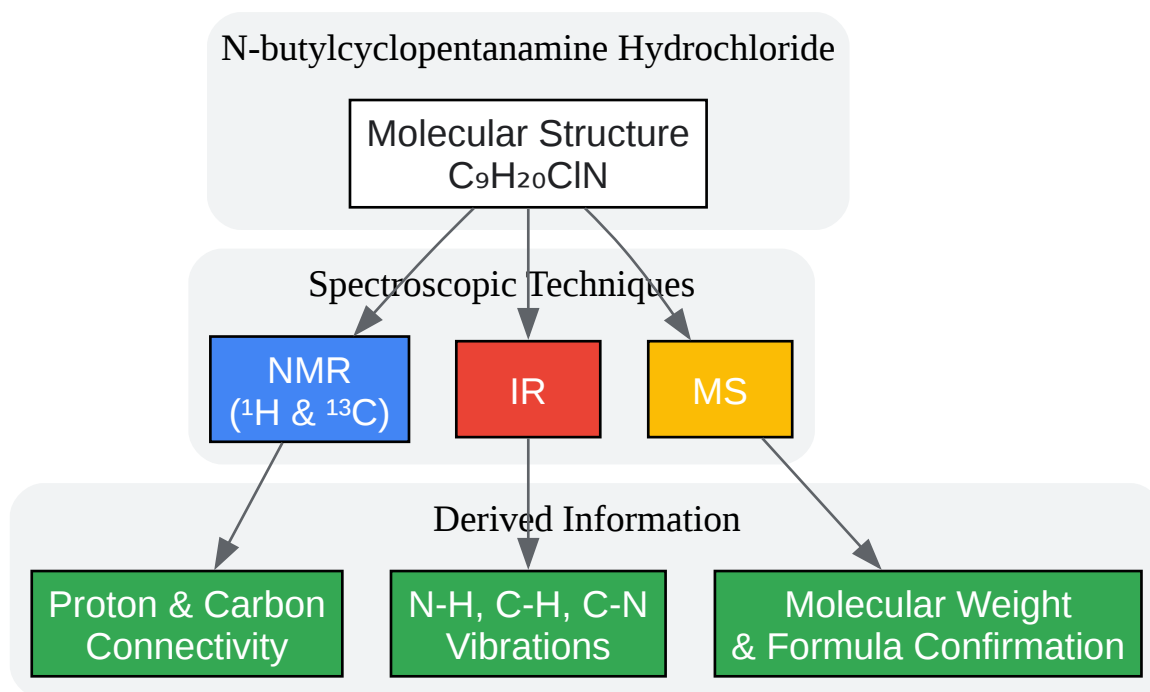
## Visualizations





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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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